Product packaging for [(2R,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate(Cat. No.:CAS No. 74622-75-6)

[(2R,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate

Cat. No.: B1678828
CAS No.: 74622-75-6
M. Wt: 563.6 g/mol
InChI Key: GHLIFBNIGXVDHM-LSXWJJIVSA-N
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Description

Historical Context of Ravidomycin Discovery and Initial Characterization

Ravidomycin was first identified in 1980 as a product of the bacterium Streptomyces ravidus. nih.gov Initial reports highlighted its strong antibiotic properties. nih.goviu.edu The complete chemical structure of ravidomycin was subsequently determined in 1981. nih.goviu.edu This elucidation revealed a complex architecture, featuring a distinctive core structure and a sugar component. ontosight.ai Also known as AY-25,545, its full chemical name is 6H-benzo(d)naphtho(1,2-b)pyran-6-one, 4-(4-O-acetyl-3,6-dideoxy-3-(dimethylamino)-alpha-altropyranosyl)-10,12-dimethoxy-8-ethenyl-1-hydroxy-. ontosight.ai The amino sugar attached to the core, known as D-ravidosamine, is a key feature of the molecule. nih.govresearchgate.net

Classification within Angucycline Antibiotics and Gilvocarcin Class

Ravidomycin belongs to the angucycline group of antibiotics, which is the largest class of natural products derived from type II polyketide synthases (PKS). nih.govnih.gov Angucyclines are known for their structural diversity and wide range of biological activities, including antibacterial and anticancer properties. nih.gov

More specifically, ravidomycin is a member of the gilvocarcin class of antibiotics. nih.govwits.ac.za This subgroup, which also includes the chrysomycins, is defined by a characteristic benzo[d]naphtho[1,2-b]pyran-6-one chromophore. nih.govwits.ac.za While members of the gilvocarcin class share this common core, they differ in the sugar moieties attached to the aglycone and other substituents. researchgate.netwits.ac.za For instance, ravidomycin possesses an amino sugar (D-ravidosamine), whereas the gilvocarcins typically have a fucose sugar, and chrysomycins feature a neutral sugar called D-virenose. researchgate.netwits.ac.za

Table 1: Classification of Ravidomycin

Category Classification Key Features
Broad Class Angucycline Antibiotic Largest group of type II polyketide synthase (PKS) natural products. nih.govnih.gov
Sub-Class Gilvocarcin-type Characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core. nih.govwits.ac.za

| Distinguishing Moiety | Amino Sugar | Contains a C-glycosidically linked 4′-O-acetyl-D-ravidosamine. researchgate.net |

Overview of Research Trajectories and Significance

Research on ravidomycin has progressed along several key trajectories, driven by its significant biological activities. It exhibits potent antitumor and antibacterial effects, which are primary areas of investigation. nih.govresearchgate.net A unique characteristic of ravidomycin and other gilvocarcin-type compounds is that their activity is enhanced by UV and visible light. nih.gov This light-dependent activity stems from the ability of the core structure to covalently modify DNA through a photoactivated cycloaddition with thymine (B56734) residues. nih.govuky.edu

The significant bioactivity has spurred efforts in chemical synthesis. The total synthesis of the ravidomycin aglycone (the core structure without the sugar) and of ravidomycin itself has been achieved. cdnsciencepub.comiupac.org These synthetic routes are complex and often result in low yields, which has limited the production of analogs for structure-activity relationship (SAR) studies. nih.gov

To overcome the challenges of chemical synthesis, researchers have turned to biosynthetic approaches. The gene clusters responsible for the biosynthesis of ravidomycin in Streptomyces ravidus have been cloned and characterized. researchgate.netnih.gov This has provided a detailed understanding of how the molecule is assembled, including the formation of the polyketide backbone and the attachment of the D-ravidosamine sugar. nih.govrsc.org This genetic knowledge opens the door to combinatorial biosynthesis, where genes from different pathways can be mixed and matched to generate novel ravidomycin analogs with potentially improved pharmacological properties, such as enhanced activity or reduced toxicity. researchgate.netnih.gov

Table 2: Key Research Areas for Ravidomycin

Research Area Focus Significance
Biological Activity Antitumor and antibacterial properties. nih.govresearchgate.net Potential for development into new therapeutic agents. ontosight.ai
Mechanism of Action Light-dependent DNA modification. nih.govuky.edu A unique mode of action among antibiotics and antitumor agents. uky.edu
Total Synthesis Chemical synthesis of ravidomycin and its aglycone. cdnsciencepub.comiupac.org Confirmed the structure and provides a route to create analogs, though often inefficiently. iupac.orgnih.gov

| Biosynthesis | Cloning and characterization of the biosynthetic gene cluster. researchgate.netnih.gov | Enables the generation of new analogs through combinatorial biosynthesis for improved drug profiles. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33NO9 B1678828 [(2R,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate CAS No. 74622-75-6

Properties

CAS No.

74622-75-6

Molecular Formula

C31H33NO9

Molecular Weight

563.6 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C31H33NO9/c1-8-16-11-19-23(21(12-16)37-6)18-13-22(38-7)25-20(34)10-9-17(24(25)29(18)41-31(19)36)30-27(35)26(32(4)5)28(14(2)39-30)40-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1

InChI Key

GHLIFBNIGXVDHM-LSXWJJIVSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ravidomycin;  AY 25545;  AY-25545;  AY25545; 

Origin of Product

United States

Biosynthesis of Ravidomycin

Microbial Origin and Producing Organisms

The production of ravidomycin is primarily associated with the genus Streptomyces, a group of filamentous bacteria well-known for their prolific production of diverse secondary metabolites, including many antibiotics.

Streptomyces ravidus as Primary Producer

The initial discovery and characterization of ravidomycin were linked to a newly identified species, Streptomyces ravidus. This microorganism was isolated from a soil sample and found to produce the antibiotic, which exhibited activity against Gram-positive bacteria, including mycobacteria. nih.govgoogle.com Streptomyces ravidus NRRL 11,300 is specifically noted as a ravidomycin-producing strain. google.com

Other Streptomyces Species and Analog Production

While Streptomyces ravidus is the primary producer, other Streptomyces species have also been found to produce ravidomycin or its analogs. For instance, Streptomyces rochei is known to produce ravidomycin analogs like FE35A and FE35B, which are inducers of apoptosis. mdpi.comasm.org Another strain, Streptomyces sp. Am59, isolated from a fungus in Brazil, has been shown to produce several new ravidomycin-type analogs in addition to known ones. researchgate.netnih.gov These findings suggest that the genetic machinery for ravidomycin biosynthesis or similar pathways exists in various Streptomyces strains, potentially leading to the production of structurally related compounds.

Genetic Basis of Ravidomycin Biosynthesis

The biosynthesis of ravidomycin is governed by a cluster of genes encoding the necessary enzymes for assembling the polyketide core, synthesizing and attaching the deoxysugar, and performing various tailoring modifications.

Cloning and Characterization of Biosynthetic Gene Clusters

The gene clusters responsible for ravidomycin biosynthesis have been cloned and characterized. nih.govnih.govresearchgate.net In Streptomyces ravidus, a DNA region of approximately 33.28 kb has been identified as the ravidomycin biosynthetic gene cluster. nih.govnih.gov This cluster contains the genetic information required for the entire biosynthetic pathway. Heterologous expression of this gene cluster in a suitable host like Streptomyces lividans TK24 has confirmed its role in ravidomycin biosynthesis, leading to the production of ravidomycin and new analogs, as well as anticipated pathway intermediates and shunt products. nih.govnih.govresearchgate.net Comparison of the ravidomycin gene cluster with those of related angucyclines like gilvocarcin and chrysomycin has aided in identifying genes involved in the biosynthesis of both the sugar and the tetracyclic aromatic moieties. uky.edu

Identification of Open Reading Frames (ORFs) and Gene Organization

Sequencing and analysis of the ravidomycin biosynthetic gene cluster from Streptomyces ravidus have revealed the presence of numerous open reading frames (ORFs). nih.govnih.gov ORFs are segments of DNA that can be translated into proteins. wikipedia.org In the 33.28 kb region of the ravidomycin cluster, 36 ORFs have been identified. nih.govnih.gov These ORFs encode a variety of proteins, including those for the type II polyketide synthase (PKS) system, enzymes for D-ravidosamine biosynthesis, post-PKS tailoring enzymes, regulatory proteins, and proteins with unknown functions. nih.govnih.gov The organization of these genes within the cluster reflects the sequential nature of the biosynthetic pathway.

Type II Polyketide Synthase (PKS) Genes

A key component of ravidomycin biosynthesis is the type II polyketide synthase system, which is responsible for assembling the polyketide backbone. nih.govnih.govresearchgate.netpnas.org Type II PKS systems are characterized by discrete and dissociable enzyme components. pnas.org The ravidomycin gene cluster contains tandem sets of type II PKS genes. nih.govnih.gov Specifically, nine genes within the ravidomycin cluster have been identified as being involved in the biosynthesis of the polyketide backbone. nih.gov These include genes encoding the ketoacyl synthase (KSα), chain length determinant (CLF or KSβ), and acyl carrier protein (ACP), which are characteristic enzymes of a type II PKS system. nih.govpnas.org These enzymes work together to repeatedly condense extender units (typically malonyl-CoA) to a starter unit, forming the growing polyketide chain that will eventually cyclize and undergo further modifications to form the ravidomycin aglycone (defucogilvocarcin V). nih.govuky.educdnsciencepub.com

Table 1: Putative Genes Involved in TDP-D-ravidosamine Biosynthesis in Streptomyces ravidus

GeneEncoded EnzymeProposed Function in TDP-D-ravidosamine Biosynthesis
ravDTDP-D-glucose synthaseConverts D-glucose-1-phosphate to NDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.govrsc.org
ravETDP-4-keto-6-deoxy-D-glucose-4,6-dehydrataseConverts NDP-4-keto-6-deoxy-D-glucose to NDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.govrsc.org
ravIMTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomeraseInvolved in the isomerization of the sugar moiety. researchgate.netnih.govrsc.org
ravAMTTDP-3-keto-6-deoxy-D-galactose-3-aminotransferaseCatalyzes the transamination step to introduce the amino group. researchgate.netnih.govrsc.org
ravNMTTDP-3-amino-3,6-dideoxy-D-galactose-N,N-dimethyl-transferaseCatalyzes the methylation of the amino group. researchgate.netrsc.org

Note: NDP refers to Nucleoside Diphosphate, often TDP (Thymidine Diphosphate) in deoxysugar biosynthesis. researchgate.netrsc.org

Table 2: Core Type II PKS Genes in Ravidomycin Biosynthesis

GeneEncoded EnzymeFunction
ravAKetoacyl synthase (KSα)Catalyzes the condensation reactions. nih.gov
ravBChain length determinant (CLF or KSβ)Controls the length of the polyketide chain. nih.govpnas.org
ravCAcyl carrier protein (ACP)Carries the growing polyketide chain. nih.govpnas.org

Deoxysugar Biosynthetic Genes (e.g., ravD, ravE, ravIM, ravAMT, ravNMT)

The ravidomycin V biosynthetic gene cluster contains five identified genes responsible for the biosynthesis of NDP-D-ravidosamine, the amino sugar moiety of ravidomycin. researchgate.netresearchgate.netnih.govrsc.org These genes and their encoded enzymes have been characterized through in vitro studies. researchgate.netnih.govrsc.org

GeneEncoded EnzymeProposed Activity
ravDTDP-D-glucose synthaseCatalyzes the synthesis of TDP-D-glucose from thymidine-5-phosphate and glucose-1-phosphate. researchgate.netnih.govrsc.org
ravETDP-4-keto-6-deoxy-D-glucose-4,6-dehydrataseInvolved in the dehydration step, generating TDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.govrsc.org
ravIMTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomeraseCatalyzes the isomerization of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-galactose. nih.govresearchgate.netnih.govrsc.org This enzyme may represent a new class of enzymes involved in unusual sugar biosynthesis. acs.org
ravAMTTDP-3-keto-6-deoxy-D-galactose-3-aminotransferaseCatalyzes the transamination of TDP-3-keto-6-deoxy-D-galactose. nih.govresearchgate.netnih.govrsc.org
ravNMTTDP-3-amino-3,6-dideoxy-D-galactose-N,N-dimethyl-transferaseCatalyzes the N,N-dimethylation of TDP-3-amino-3,6-dideoxy-D-galactose to form TDP-D-ravidosamine. nih.govresearchgate.netnih.govrsc.orggenome.jp

The characterization of these enzymes has unambiguously established the biosynthetic pathway of TDP-D-ravidosamine. nih.gov A one-pot enzymatic synthesis protocol for TDP-D-ravidosamine has also been developed, which is valuable for glycosylation studies. researchgate.netnih.govrsc.org

Post-PKS Tailoring Genes

Following the formation of the polyketide backbone, a series of post-PKS tailoring reactions occur to yield the mature ravidomycin structure. The ravidomycin gene cluster contains genes encoding enzymes responsible for these modifications. nih.govnih.govresearchgate.net These tailoring steps can include oxidoreductions, methylations, and other functional group transformations. researchgate.netacs.org While specific details on all post-PKS tailoring genes in the ravidomycin cluster are not exhaustively detailed in the search results, the presence of such genes is confirmed within the cluster. nih.govnih.govresearchgate.net Studies on related angucycline biosynthesis, like gilvocarcin and landomycin, highlight the complexity and importance of these post-PKS enzymes in generating structural diversity. researchgate.netacs.org

Regulatory Genes and Unassigned ORFs

The ravidomycin biosynthetic gene cluster also includes genes encoding regulatory proteins and a number of open reading frames (ORFs) whose functions have not yet been assigned through homology studies. nih.govnih.gov Two regulatory genes, ravX4 and ravX5, resemble transcriptional regulatory proteins found in various Streptomyces species. nih.gov The presence of regulatory genes is typical in secondary metabolite gene clusters, controlling the expression of biosynthetic genes. The ravidomycin cluster contains six other ORFs (ravX2, X3, J, X6, X7, and X8) whose functions could not be assigned based on homology. nih.gov Additionally, ORFs ravX and X1 show homology to phenylacetic acid degrading enzymes, which may not be directly related to ravidomycin biosynthesis. nih.gov Upstream open reading frames (uORFs) are also known to play a role in regulating the translation of downstream ORFs in eukaryotic systems, and while the search results don't specifically detail uORFs in the ravidomycin cluster, the concept of unassigned ORFs potentially having regulatory roles is relevant in microbial biosynthesis. hokudai.ac.jp

Enzymatic Pathways in Ravidomycin Biosynthesis

The biosynthesis of ravidomycin involves distinct enzymatic pathways for the formation of its polyketide backbone and its ravidosamine sugar moiety, followed by the crucial step of sugar attachment catalyzed by glycosyltransferases.

Polyketide Backbone Formation

The polyketide backbone of ravidomycin is synthesized by a type II polyketide synthase (PKS) system. nih.govnih.gov This system is characteristic of bacteria and utilizes iterative reactions to assemble the carbon chain from simple building blocks, primarily acetate (B1210297) and malonyl-CoA. nih.govftb.com.hr Nine genes in the ravidomycin V (RMV) cluster, ravA, ravB, and ravC, encode proteins that show typical homologies to the minimal PKS components: the ketoacyl synthase (KSα), chain length determinant (CLF or KSβ), and acyl carrier protein (ACP), respectively. nih.gov These enzymes work together to catalyze the condensation of acyl units, forming the growing poly-β-ketone chain. nih.govftb.com.hr The ravidomycin backbone is derived from acetate and propionate (B1217596) units. nih.gov Type II PKS systems like the one for ravidomycin produce a reactive poly-β-ketone backbone that undergoes subsequent cyclization and modifications. nih.gov

Ravidosamine Sugar Moiety Biosynthesis and Characterization

The ravidosamine sugar moiety, a 3-dimethylamino-3,6-dideoxy-α-D-galactose, is a critical component of ravidomycin, contributing to its biological activity. researchgate.netresearchgate.netnih.govrsc.orgebi.ac.uk The biosynthesis of TDP-D-ravidosamine proceeds through a series of enzymatic steps starting from thymidine-5-phosphate and glucose-1-phosphate. researchgate.netnih.govrsc.org The enzymes involved are encoded by the ravD, ravE, ravIM, ravAMT, and ravNMT genes, as described in Section 2.2.4. researchgate.netnih.govrsc.org

The pathway involves the conversion of glucose-1-phosphate to NDP-4-keto-6-deoxy-D-glucose, followed by ketoisomerization, transamination, and finally, N,N-dimethylation to yield TDP-D-ravidosamine. nih.govresearchgate.netnih.govrsc.org In vitro characterization of the isolated enzymes has confirmed their specific roles in this pathway. researchgate.netnih.govrsc.org For instance, RavIM catalyzes the 3,4-ketoisomerization, and RavNMT catalyzes the final N,N-dimethylation step. nih.govresearchgate.netnih.govrsc.orggenome.jp The successful enzymatic synthesis of TDP-D-ravidosamine in vitro has facilitated further studies on glycosylation. researchgate.netnih.govrsc.org

Role of Glycosyltransferases (RavGT) in Sugar Attachment

Glycosyltransferases (GTs) play a crucial role in attaching sugar moieties to the polyketide backbone, a key step in the biosynthesis of many natural products, including ravidomycin. nih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netuky.eduacs.org In the ravidomycin biosynthetic pathway, the glycosyltransferase RavGT is responsible for attaching the ravidosamine sugar to the coumarin-based polyketide-derived backbone. nih.govnih.govresearchgate.netacs.org

Mechanism of Action and Molecular Interactions of Ravidomycin

DNA Binding and Intercalation Mechanisms

Ravidomycin's biological activity is intrinsically linked to its ability to interact with DNA. Like other members of the gilvocarcin/chrysomycin group of angucyclines, ravidomycin has a strong affinity for DNA. nih.govirb.hr This interaction is primarily characterized by intercalation, where the planar aromatic chromophore of the ravidomycin molecule inserts itself between the base pairs of the DNA double helix. irb.hrnih.gov This insertion is stabilized by hydrophobic interactions and van der Waals forces, causing structural distortions in the DNA. irb.hr

The process of intercalation often begins with the drug binding to the minor groove of the DNA. rsc.org For many antitumor drugs, this initial groove binding is a precursor to the more stable and cytotoxic intercalated state. rsc.org The ability of ravidomycin and related compounds to alter the electrophoretic migration of DNA in agarose (B213101) gels provides evidence for their binding and intercalation capabilities. nih.gov This disruption of the DNA structure is a critical first step in its cytotoxic mechanism, interfering with essential cellular processes like replication and transcription. irb.hr

Light-Dependent Activity and Photoactivated Processes

A unique and crucial aspect of ravidomycin's mechanism of action is its dependence on light for enhanced activity. nih.govcapes.gov.brnih.gov Both its antibacterial and antitumor effects are significantly potentiated by exposure to light, particularly in the near-UV and visible light spectra. capes.gov.brnih.gov

Photoactivated [2+2] Cycloaddition with DNA Thymidine (B127349) Residues

Upon irradiation with light, ravidomycin's vinyl group becomes highly reactive. nih.govuky.edu This photoactivation leads to a [2+2] cycloaddition reaction with thymidine residues within the DNA strand. nih.govuky.edu This process forms a covalent bond, creating a cyclobutane (B1203170) pyrimidine (B1678525) dimer (CPD), a form of DNA damage. nih.govnih.gov The formation of these DNA adducts is a key element of its potent DNA-damaging capabilities. nih.govcapes.gov.br The conserved benzo[d]naphtho[1,2-b]pyran-6-one moiety is essential for this photoactivated covalent modification of DNA. nih.gov

Influence of Near-UV and Visible Light Spectrum

The potentiation of ravidomycin's activity is wavelength-dependent. Studies have shown that near-UV and visible blue light wavelengths are most effective in activating the compound. capes.gov.brnih.gov The amount of DNA damage, as measured by the induction of beta-galactosidase in a biochemical assay, is directly proportional to the light dosage provided. capes.gov.br This light-dependent enhancement is observed in both bacterial growth inhibition and cytotoxicity against human colon carcinoma cell lines. capes.gov.brnih.gov In contrast, light at 597 nm has been found to be completely ineffective at activating the drug. capes.gov.br This specificity highlights the importance of the energy provided by particular light spectra in driving the photochemical reactions responsible for ravidomycin's heightened bioactivity. msu.edu

Inhibition of Key Cellular Processes

Ravidomycin's interaction with DNA and its subsequent damage lead to the disruption of fundamental cellular machinery.

DNA and RNA Synthesis Inhibition in Bacteria

In bacterial systems, ravidomycin has been shown to be a potent inhibitor of both DNA and RNA synthesis. nih.gov This inhibition is a direct consequence of the DNA damage and structural alterations caused by intercalation and photoactivated adduct formation. uky.edunih.gov By interfering with the DNA template, ravidomycin effectively blocks the action of DNA and RNA polymerases, the enzymes responsible for replicating and transcribing genetic information. uobabylon.edu.iq This halt in nucleic acid synthesis ultimately leads to the cessation of bacterial growth and proliferation. patsnap.com

Human Topoisomerase II Inhibition

Beyond its effects on DNA and RNA synthesis, ravidomycin also targets human topoisomerase II. nih.gov Topoisomerase II is a vital enzyme that manages DNA topology by creating transient double-strand breaks to allow for DNA untangling during replication, transcription, and chromosome segregation. mdpi.com Ravidomycin and its related compounds have been identified as potent inhibitors of the catalytic activity of topoisomerase II. nih.gov By inhibiting this enzyme, ravidomycin can lead to the accumulation of DNA strand breaks, ultimately triggering cell death in rapidly dividing cancer cells. nih.gov

DNA-Histone H3 Cross-Linking

The mechanism of action for ravidomycin, while not as extensively detailed in dedicated studies as its analogue gilvocarcin V, is understood to involve similar molecular interactions, including the cross-linking of DNA with histone proteins. uky.eduresearchgate.net This activity is a significant contributor to its cytotoxic effects. The process is notably dependent on photoactivation. nih.govaacrjournals.org

Research on the closely related gilvocarcin V (GV) has provided a model for understanding this aspect of ravidomycin's function. Studies on GV demonstrated that upon activation by near-UV light, it selectively promotes the formation of covalent cross-links between DNA and specific proteins. aacrjournals.org Through detailed analysis, one of these key proteins was identified as histone H3. uky.eduaacrjournals.org

A crucial finding in the study of gilvocarcin V was the specificity of the interaction: it is primarily the phosphorylated form of histone H3 that becomes cross-linked to DNA. aacrjournals.org Histone H3 is a core component of the nucleosome, and its post-translational modifications, such as phosphorylation, are vital for regulating chromatin structure and gene expression. abcam.com The selective cross-linking of histone H3, but not other core histones like H2A, H2B, or H4, points to a specific molecular mechanism. aacrjournals.org This targeted damage to the DNA-histone complex disrupts normal cellular processes, including DNA replication and transcription, ultimately leading to cell death.

Given the structural and functional similarities between ravidomycin and gilvocarcin V, particularly their shared coumarin-based backbone and light-enhanced biological activities, it is inferred that ravidomycin induces cytotoxicity through a comparable mechanism of DNA-histone H3 cross-linking. researchgate.netnih.gov

Molecular Level Elucidation of Action (Current Status)

While significant progress has been made, the exact mechanism of action of ravidomycin at the molecular level is still considered to be not fully elucidated. researchgate.netnih.gov However, a consensus from various studies points to a multi-faceted mechanism involving DNA damage and enzyme inhibition, which is characteristically enhanced by light. researchgate.netnih.gov

The primary modes of action currently identified are:

Inhibition of Topoisomerase II: Ravidomycin is recognized as a potent inhibitor of human topoisomerase II. researchgate.netnih.gov This enzyme is crucial for managing DNA topology by catalyzing the cutting and re-ligation of DNA strands, making it essential for cell division and growth. cancer.gov By inhibiting topoisomerase II, ravidomycin introduces DNA strand breaks, contributing to its antitumor properties. nih.gov In comparative studies, ravidomycin and its analogues were found to be powerful inhibitors of the enzyme's catalytic activity. nih.gov

Light-Induced DNA Adduct Formation: The biological activity of ravidomycin is dramatically enhanced by light, particularly in the near-UV and visible blue wavelength ranges. nih.govnih.gov This photo-dependence is attributed to the vinyl group on its C-8 position. mdpi.com Upon photoactivation, this vinyl group is believed to undergo a [2+2] cycloaddition reaction with thymidine residues in DNA. nih.govmdpi.com This covalent modification of DNA bases forms adducts that interfere with DNA replication and transcription, leading to cytotoxicity. nih.govmdpi.com

Inhibition of DNA and RNA Synthesis: Early studies on ravidomycin reported that its biological activities, including its antibacterial effects, stem from the inhibition of bacterial DNA and RNA synthesis. researchgate.netnih.gov This suggests a broad impact on nucleic acid metabolism, consistent with its ability to directly damage the DNA template.

The combination of these actions—potent topoisomerase II inhibition and light-activated DNA alkylation via cycloaddition and histone cross-linking—underpins the significant cytotoxic and antibacterial properties of ravidomycin. The amino sugar moiety attached at the C-glycosidic linkage is also thought to play a crucial role in its enhanced biological activity compared to related compounds. researchgate.netresearchgate.net

Table 1: Inhibitory Potency of Ravidomycin and Related Compounds on Topoisomerase II | Compound | IC50 (µmol/L) | Reference | | :--- | :--- | :--- | | Elsamicin (EM) | 0.4 | nih.gov | | Chrysomycin V (CV) | >0.4, nih.gov(https:="">IC50 of CV, nih.gov(https:="">IC50 of GV, <15 | nih.gov | | Ravidomycin (RM) | Potent inhibitor | nih.gov | | Teniposide (VM-26) | 15 | nih.gov | | Doxorubicin (DX) | Potent inhibitor | nih.gov | Note: A lower IC50 value indicates greater potency. Ravidomycin was confirmed as a potent inhibitor, though a specific IC50 value was not provided in this comparative study.

Table 2: Summary of Ravidomycin's Known Molecular Actions

Mechanism Description Key Features References
DNA-Histone H3 Cross-Linking Covalent bonding between DNA and histone H3. Photo-activated; selective for phosphorylated histone H3. uky.edu, aacrjournals.org
Topoisomerase II Inhibition Blocks the catalytic activity of the enzyme. Potent inhibition leads to DNA damage. researchgate.net, nih.gov
DNA Adduct Formation Forms covalent adducts with DNA bases. Light-dependent [2+2] cycloaddition with thymidine. mdpi.com, nih.gov
Inhibition of Nucleic Acid Synthesis Halts the synthesis of DNA and RNA in bacteria. Contributes to its antibacterial properties. researchgate.net, nih.gov

Structure Activity Relationship Sar Studies of Ravidomycin and Its Analogs

Importance of Sugar Moiety in Biological Activity

The identity and substitution of the C-glycosidically linked sugar moiety play a pivotal role in the biological profile of ravidomycin. nih.gov The presence of the amino sugar, D-ravidosamine, is a key determinant of the compound's enhanced potency compared to related natural products. nih.govresearchgate.netresearchgate.netrsc.org

Role of D-Ravidosamine Hydroxyl Groups (2'- and 4'-)

Chemical modification studies have underscored the importance of specific hydroxyl groups on the D-ravidosamine sugar for maintaining biological activity. Research indicates that the 2'- and 4'-hydroxyl groups are essential for the potent cytotoxic and antimicrobial properties of ravidomycin. nih.gov Their modification or removal can lead to a significant reduction in efficacy, highlighting their role in the molecular interactions between the compound and its biological targets.

Impact of Amino Sugar vs. Neutral/Branched Sugars

A consistent finding in SAR studies is the superior activity of ravidomycin analogs bearing an amino sugar compared to those with neutral or branched sugars. researchgate.netrsc.orgamanote.com Ravidomycin V, which possesses the amino pyranose D-ravidosamine, is reported to be the most active compound against tumor cell lines among its close relatives. nih.gov This hydrophilic amino sugar moiety is thought to be crucial for the enhanced biological activities observed. nih.govresearchgate.net

For instance, chrysomycin V, which shares the same aglycone but features a branched neutral sugar (D-virenose), shows different activity profiles. nih.govresearchgate.net Similarly, the replacement of D-ravidosamine with the neutral sugar D-fucopyranose, as in fucomycin V, results in altered biological selectivity, affording increased potency against bacteria while showing reduced cytotoxicity compared to deacetylravidomycin (B10814224). nih.gov This demonstrates that the amino group is a critical contributor to the broad and potent activity of ravidomycin.

Table 1: Comparative Activity of Ravidomycin Analogs with Different Sugar Moieties Data summarized from research findings.

Compound Sugar Moiety Key Finding
Ravidomycin V D-Ravidosamine (amino sugar) Considered the most potent analog against tumor cell lines. nih.gov
Chrysomycin V D-Virenose (branched neutral sugar) Possesses antitumor and antibacterial activity, but the amino sugar of ravidomycin confers higher potency. nih.govresearchgate.net
Fucomycin V D-Fucopyranose (neutral sugar) Exhibits greater antibacterial selectivity (Gram-positive and Gram-negative) but reduced general cytotoxicity compared to deacetylravidomycin. nih.gov

Effects of Acetylation and Carbamoylation on Potency

Modifications to the amino group of the ravidosamine sugar have been shown to modulate biological activity significantly. Studies on deacetylravidomycin revealed that acetylation or carbamoylation of the amino group generally leads to a decrease in potency against a range of microbial organisms and cancer cell lines. nih.gov

An interesting exception was observed in the case of the Gram-positive bacterium Staphylococcus aureus, where these modifications did not result in a loss of potency. nih.gov This suggests that the nature of the substitution on the amino sugar can be tuned to alter the selectivity of the compound. For example, N,N-didemethyl-N-carbamoyl-deacetylravidomycin (a carbamoylated analog) and N,N-didemethyl-N-acetyl-deacetylravidomycin (an acetylated analog) showed this altered activity profile. iu.edu

Contribution of Aglycone Structural Features

The aglycone, or non-sugar portion of ravidomycin, contains a conserved chromophore and a vinyl group, both of which are indispensable for its characteristic biological activity.

Conserved Benzo[d]naphtho[1,2-b]pyran-6-one Chromophore

Ravidomycin and its related antibiotics, including the gilvocarcins and chrysomycins, all share a common polyketide-derived tetracyclic core: the benzo[d]naphtho[1,2-b]pyran-6-one chromophore. nih.govnih.gov This conserved structural backbone is fundamental to their biological activity. nih.gov The chromophore's ability to participate in the photoactivated [2+2] cycloaddition with DNA is essential for the light-enhanced antitumor and antibacterial properties of this class of compounds. nih.govnih.gov The unique architecture of this moiety, arising from complex oxidative rearrangements during its biosynthesis, is a defining feature of the gilvocarcin group of natural products. nih.govacs.org

Comparative SAR Analysis of Ravidomycin Analogues

A primary point of comparison within the ravidomycin family is between ravidomycin (also known as ravidomycin V) and its direct precursor, deacetylravidomycin. The sole structural difference is the presence of an acetyl group at the 4'-hydroxyl position of the D-ravidosamine sugar in ravidomycin, which is absent in deacetylravidomycin. nih.govresearchgate.net

Studies have shown that deacetylravidomycin is a more active and stable analog compared to ravidomycin. toku-e.com Its antibacterial activity is reported to be more potent. nih.gov Furthermore, research indicates that the 2'- and 4'-hydroxyl groups on the D-ravidosamine moiety are essential for biological activity, suggesting that the acetylation at the 4'-position in ravidomycin may slightly hinder its optimal interaction with biological targets. nih.gov Deacetylravidomycin N-oxide, a derivative of deacetylravidomycin, was found to be less toxic and possessed lower antibacterial activity than its parent compound, though it retained antitumor activity. nih.gov This highlights the sensitivity of the molecule's activity to modifications on the aminosugar.

Table 1: Structural and Activity Comparison of Ravidomycin and Deacetylravidomycin

Compound Key Structural Feature Relative Biological Activity
Ravidomycin 4'-O-acetyl-D-ravidosamine sugar Potent antitumor and antibacterial agent. researchgate.net
Deacetylravidomycin D-ravidosamine sugar (free 4'-OH) More active and stable than ravidomycin; potent antitumor and antibacterial activity. nih.govtoku-e.com

| Deacetylravidomycin N-oxide | N-oxide on the ravidosamine moiety | Retains antitumor activity but is less toxic and has weaker antibacterial activity than deacetylravidomycin. nih.gov |

The comparison between ravidomycins and fucomycins offers insight into the role of the sugar moiety itself. While they share the same aglycone chromophore, ravidomycins are characterized by the aminosugar D-ravidosamine, whereas fucomycins possess a neutral sugar, D-fucopyranose. nih.gov

Recent studies that isolated both ravidomycin and fucomycin analogs from the same bacterial strain (Streptomyces sp. Am59) allowed for direct activity comparisons. nih.gov The findings revealed that none of the newly isolated fucomycin analogs were substantially more potent than deacetylravidomycin. iu.edu This suggests that the presence of the amino group on the ravidosamine sugar in ravidomycin is a key contributor to its high potency. While fucomycin V and its analogs exhibit biological activity, the replacement of the aminosugar with a neutral sugar like fucose appears to result in a general decrease in cytotoxic and antimicrobial efficacy compared to the most active ravidomycin analogs. nih.goviu.edu

Ravidomycin, chrysomycins, and gilvocarcins are all members of a broader class of C-glycoside antibiotics with a shared tetracyclic coumarin-based backbone. nih.govnih.govresearchgate.net Their activity is promoted by light, which induces a [2+2] cycloaddition between the C-8 vinyl group and DNA thymine (B56734) residues. nih.govresearchgate.net The primary structural differences lie in the C-glycosidically attached sugar.

Ravidomycins contain the aminosugar D-ravidosamine. nih.govresearchgate.net

Gilvocarcins (e.g., gilvocarcin V) typically have a fucofuranose (five-membered) sugar ring. researchgate.net

Chrysomycins (e.g., chrysomycin A) feature a branched neutral pyranose, D-virenose. ethernet.edu.etresearchgate.net

Table 2: Comparative Features of Ravidomycin, Gilvocarcin, and Chrysomycin Families

Compound Family Characteristic Sugar Moiety Relative Biological Activity
Ravidomycin D-Ravidosamine (aminosugar) Considered the most potent among the three families, linked to the aminosugar. nih.govethernet.edu.et
Gilvocarcin D-Fucofuranose (neutral sugar) Active, but generally less potent than ravidomycin. ethernet.edu.et

| Chrysomycin | D-Virenose (branched neutral sugar) | Active, but generally less potent than ravidomycin. ethernet.edu.etresearchgate.net |

Ravidomycin vs. Fucomycin V and Other Fucomycin Analogs

Computational and Spectroscopic Approaches in SAR Delineation

The elucidation of the structures of ravidomycin and its numerous analogs, which is fundamental to understanding their SAR, relies heavily on a combination of advanced spectroscopic and computational methods. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are indispensable for determining the planar structure and relative stereochemistry of these complex molecules. nih.gov These methods allow for the precise mapping of proton and carbon skeletons and establish connectivity within the aglycone and the sugar moiety, as well as the linkage between them. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly with electrospray ionization (HR-ESI-MS), is used to establish the exact molecular formula of new analogs. nih.gov

UV-Visible Spectroscopy: The characteristic UV-Vis absorbance spectrum of the benzo[d]naphtho[1,2-b]pyran-6-one chromophore is a key identifier for this class of compounds, often used to guide the isolation of new analogs from crude extracts. nih.gov

Computational and Analytical Approaches:

Global Natural Products Social (GNPS) Molecular Networking: This powerful computational tool is used to analyze LC-MS data from microbial extracts. By clustering molecules with similar fragmentation patterns, it can rapidly identify known compounds and highlight potentially new, uncharacterized analogs within a chemical family, streamlining the discovery process. nih.gov

Time-Dependent Density Functional Theory (TDDFT): This quantum chemical calculation method is used to predict the electronic circular dichroism (ECD) spectrum of a molecule. By comparing the calculated ECD spectrum for a proposed structure with the experimentally measured spectrum, researchers can confidently determine the absolute configuration of stereocenters, a critical detail for SAR that is often difficult to ascertain by NMR alone. nih.goviu.edu This approach was notably used to correct a previously misreported value for the specific rotation of deacetylravidomycin. nih.gov

Chemical Synthesis and Analog Design Strategies

Total Synthesis Approaches to Ravidomycin and its Aglycone

Total synthesis efforts for ravidomycin and its aglycone, defucogilvocarcin V, have been pursued to confirm structural assignments and provide routes to analogs that are not readily accessible through fermentation. iupac.orgcdnsciencepub.comcdnsciencepub.comacs.org

Strategies for Aryl C-Glycoside Formation

The formation of the aryl C-glycosidic bond, a stable linkage between the sugar and the aromatic aglycone, is a key challenge in the synthesis of ravidomycin. Various strategies have been developed for the synthesis of aryl C-glycosides, including those relevant to the ravidomycin structure. One approach involves the coupling of glycosyl donors with appropriately functionalized aromatic systems. researchgate.net Another strategy explored for C-aryl glycosides is the SN2' ring opening of benzyne/furan cycloadducts with glycosyl anions, although its success in the context of ravidomycin specifically is not detailed in the provided snippets. utexas.edu Palladium-catalyzed SN2' ring opening of benzyne/furan cycloadducts using iodoglucals has also been reported as a technique for preparing C-aryl glycosides. utexas.edu

Synthesis of Defucogilvocarcin V (Aglycone)

Defucogilvocarcin V, the aglycone of ravidomycin, has been a target for total synthesis efforts independently of the glycosylated natural product. cdnsciencepub.comcdnsciencepub.comacs.org One described synthesis of defucogilvocarcin V starts from vanillin (B372448) and 1,5-dihydroxynaphthalene. cdnsciencepub.comcdnsciencepub.com A key step in one synthetic approach involves the union of a functionalized Grignard reagent of naphthalene (B1677914) with a protected benzoic acid derivative. cdnsciencepub.com Another concise total synthesis of defucogilvocarcin V utilizes a vinylogous Knoevenagel/transesterification reaction for C-ring formation and an inverse electron demand Diels-Alder reaction for D-ring construction. acs.orgnih.govfigshare.com Palladium-catalyzed coupling of appropriate stannanes with a tetracyclic bromide has also been employed in the preparation of ravidomycin aglycones. rsc.orgrsc.org

Here is a summary of some reported yields for key steps in the synthesis of defucogilvocarcin V:

StepYieldReference
Coupling of naphthalene Grignard reagent with benzoic acid derivative81% cdnsciencepub.com
Bromination of intermediate 2075% cdnsciencepub.com
Conversion of monobromide 24 to aglycone 7 via phenyl selenoxide40% cdnsciencepub.com
Deprotection to yield defucogilvocarcin V (5c)83% acs.org

Challenges in Generating Amino Sugar Congeners

The incorporation of the amino sugar D-ravidosamine and its analogs into ravidomycin through total synthesis presents specific difficulties. Early total synthesis schemes, while successful in determining the stereochemistry of ravidomycin, revealed limitations concerning the amino sugar congener. iupac.org The synthesis of amino sugars and their subsequent coupling to the aglycone often require complex synthetic routes and can suffer from poor yields, hindering the efficient generation of new analogs for structure-activity relationship studies. nih.gov

Chemoenzymatic Synthesis and Glycodiversification

Chemoenzymatic approaches, combining the strengths of chemical and enzymatic synthesis, offer alternative routes to ravidomycin and its analogs, particularly for diversifying the sugar moiety. mdpi.compreprints.orgacs.org

Enzymatic Production of Sugar Donors (e.g., TDP-D-ravidosamine)

Enzymatic methods have been developed for the production of NDP-activated sugar donors, such as TDP-D-ravidosamine, which are required by glycosyltransferases for the glycosylation of the aglycone. nih.govrsc.orgresearchgate.netamanote.com The ravidomycin V biosynthetic gene cluster contains five genes (ravD, ravE, ravIM, ravAMT, and ravNMT) that encode enzymes involved in the conversion of D-glucose-1-phosphate to NDP-D-ravidosamine. nih.govnih.govrsc.orgresearchgate.netamanote.com A one-pot enzymatic synthesis protocol for TDP-D-ravidosamine from thymidine-5-phosphate and glucose-1-phosphate has been developed, facilitating the routine production of this sugar donor for glycosylation studies. nih.govrsc.orgresearchgate.netamanote.comdntb.gov.ua

The enzymes involved in the TDP-D-ravidosamine biosynthetic pathway include TDP-D-glucose synthase (RavD), TDP-4-keto-6-deoxy-D-glucose-4,6-dehydratase (RavE), TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase (RavIM), TDP-3-keto-6-deoxy-D-galactose-3-aminotransferase (RavAMT), and TDP-3-amino-3,6-dideoxy-D-galactose-N,N-dimethyl-transferase (RavNMT). nih.govrsc.orgresearchgate.netamanote.com

Flexible Glycosyltransferases in Analog Generation

Glycosyltransferases (GTs) play a crucial role in attaching sugar moieties to the aglycone. For glycodiversification, flexible GTs that can accept various sugar donors are highly valuable. nih.govnih.gov The ravidomycin glycosyltransferase (RavGT) is notable for its apparent flexibility, capable of transferring both amino sugars (like the 6-membered D-ravidosamine) and neutral sugars (like the 5-membered D-fucofuranose) to the coumarin-based polyketide backbone. nih.govresearchgate.net This promiscuity of RavGT expands the possibilities for generating novel ravidomycin and chrysomycin analogs through combinatorial biosynthesis. nih.govresearchgate.net However, despite the known gene sequences for many GTs, only a limited number have been fully characterized, and functional GTs with broad sugar-donor substrate flexibility are not always readily available, posing a challenge for glycodiversification efforts. nih.govnih.gov

Synergistic Chemical and Enzymatic Transformations for Complex Natural Products

The biosynthesis of complex natural products like ravidomycin often involves a combination of enzymatic transformations orchestrated by biosynthetic gene clusters. Understanding and leveraging these enzymatic pathways in conjunction with chemical synthesis can provide powerful strategies for accessing these molecules and their derivatives.

In the case of ravidomycin, the biosynthesis of its unique amino sugar moiety, D-ravidosamine, is a key enzymatic process. A cluster of five genes (ravD, ravE, ravIM, ravAMT, ravNMT) in the ravidomycin biosynthetic gene cluster encode enzymes responsible for converting D-glucose-1-phosphate into the activated sugar donor, TDP-D-ravidosamine. wikipedia.orgresearchgate.netuni.luneobioscience.comfluoroprobe.com These enzymes catalyze a series of steps, including synthesis of TDP-D-glucose, dehydration, ketoisomerization, transamination, and N,N-dimethylation. wikipedia.orguni.luneobioscience.comfluoroprobe.com

Specifically, RavD acts as a TDP-D-glucose synthase, and RavE functions as a TDP-4-keto-6-deoxy-D-glucose-4,6-dehydratase. wikipedia.orgresearchgate.netuni.luneobioscience.comfluoroprobe.com RavIM is a TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase, RavAMT is a TDP-3-keto-6-deoxy-D-galactose-3-aminotransferase, and RavNMT is a TDP-3-amino-3,6-dideoxy-D-galactose-N,N-dimethyl-transferase. wikipedia.orgresearchgate.netuni.luneobioscience.comfluoroprobe.com A one-pot enzymatic synthesis protocol for producing TDP-D-ravidosamine from thymidine-5-phosphate and glucose-1-phosphate using these enzymes has been developed, demonstrating the potential of enzymatic methods for sugar synthesis. wikipedia.orguni.luneobioscience.comfluoroprobe.com

The attachment of this sugar moiety to the aglycone backbone is catalyzed by a glycosyltransferase, RavGT, also encoded within the biosynthetic gene cluster. researchgate.netfluoroprobe.comnih.gov This C-glycosidic linkage is a crucial structural feature of ravidomycin and related angucycline antibiotics.

The integration of such enzymatic steps with traditional chemical synthesis allows for regio- and stereoselective transformations that can be challenging to achieve solely through chemical means. This synergistic approach is a growing area in the synthesis of complex natural products, enabling access to intricate molecular architectures and facilitating the generation of novel analogs. nih.govnih.govuni.luresearchgate.netnih.gov

Design and Derivatization of Novel Ravidomycin Analogues

The design and derivatization of ravidomycin analogues are driven by the goal of identifying compounds with improved pharmacological profiles, altered biological selectivity, and potentially reduced toxicity compared to the parent compound. This involves both chemical modifications of the ravidomycin structure and the exploration of structural variations, particularly concerning the appended sugar moiety and the aglycone.

Chemical modification of ravidomycin has been explored to evaluate the impact of structural changes on biological activities. nih.gov For instance, deacylation of ravidomycin has been shown to yield a compound with higher biological activity than the parent molecule. nih.gov

Total synthesis approaches to ravidomycin and its aglycone, such as defucogilvocarcin V, provide a foundation for the rational design and synthesis of novel analogues. nih.govnih.gov These synthetic routes allow for the systematic introduction of modifications at specific positions on the molecule.

Strategies for Improved Pharmacological Profiles

Strategies aimed at improving the pharmacological profiles of ravidomycin analogues often focus on modifying the molecule to enhance potency, improve pharmacokinetic properties, or reduce toxicity. Structure-activity relationship (SAR) studies are essential in guiding these efforts. researchgate.netnih.gov

The amino sugar moiety of ravidomycin, D-ravidosamine, has been identified as playing a crucial role in the compound's enhanced biological activities compared to related angucyclines with neutral or branched sugars. researchgate.netuni.luneobioscience.comfluoroprobe.com Chemical modifications and SAR studies have suggested that the hydroxyl groups at the 2'- and 4'- positions of the D-ravidosamine sugar are particularly important for biological activity. researchgate.net

Generating new analogues with better pharmacological profiles is a key objective in ravidomycin research. researchgate.net Approaches such as glycodiversification, which involves modifying or swapping the sugar unit, and combinatorial biosynthesis, utilizing the flexibility of the biosynthetic machinery, are employed to create libraries of analogues for evaluation. researchgate.netfluoroprobe.comnih.gov

Exploration of Diverse Sugar Moieties

The identity of the sugar moiety in ravidomycin and related angucyclines significantly influences their biological activity. researchgate.netuni.luneobioscience.comfluoroprobe.com Exploring diverse sugar moieties is a significant strategy in the design of ravidomycin analogues.

Naturally occurring analogues with different sugar units have been discovered. For example, fucomycin V possesses the same aglycone chromophore as ravidomycin but is glycosylated with D-fucopyranose instead of D-ravidosamine. neobioscience.com Studies of such natural variants provide insights into the impact of different sugars on activity.

The ravidomycin glycosyltransferase, RavGT, has demonstrated the ability to transfer both amino- and neutral sugars to the aglycone, suggesting a degree of flexibility that can be exploited in biosynthetic or chemo-enzymatic approaches to generate analogues with various sugar residues. researchgate.netfluoroprobe.comnih.gov Exploring these different sugar residues is crucial for comprehensive SAR studies and the development of analogues with desired properties. wikipedia.org

Modifications for Altered Biological Selectivity

Modifications to the ravidomycin structure can lead to altered biological selectivity, potentially targeting specific cell types or pathogens more effectively while reducing activity against others.

Studies on ravidomycin analogues isolated from different Streptomyces species have revealed variations in antimicrobial and cytotoxic selectivity. For instance, certain analogues with different sugar moieties have shown greater antibacterial selectivity compared to deacetylravidomycin (B10814224).

Beyond the sugar, modifications to the aglycone can also impact selectivity. The vinyl group at the C-8 position of the ravidomycin aglycone is important for its toxicity and photoactivated DNA-damaging activity. Analogues lacking this styrene (B11656) moiety are significantly less potent.

Structure-activity relationship studies are critical for understanding how specific structural modifications, including changes to the sugar or the aglycone, influence the compound's interaction with biological targets and ultimately determine its selectivity profile. researchgate.netnih.gov

Biological Activities and Therapeutic Potential of Ravidomycin

Antibacterial Spectrum and Efficacy

Ravidomycin exhibits a notable antibacterial profile, primarily targeting Gram-positive bacteria. nih.gov Its activity extends to include mycobacteria, making it a compound of interest for further investigation in the context of challenging bacterial infections. nih.gov While potent against Gram-positive organisms, ravidomycin shows only weak activity against Gram-negative bacteria and is inactive against fungi. nih.gov

The antibacterial action of ravidomycin is significantly enhanced by exposure to light, a characteristic shared with its analogue, desacetylravidomycin (B1670280). capes.gov.brnih.gov This light-dependent activity dramatically increases its efficacy in inhibiting bacterial growth. capes.gov.brnih.gov The mechanism underlying this activity is believed to involve the inhibition of bacterial DNA and RNA synthesis. researchgate.net

Recent studies on ravidomycin analogues have revealed that structural modifications can alter their antibacterial selectivity. medchemexpress.comnih.goviu.edu For instance, certain analogues have demonstrated greater selectivity compared to the parent compound, deacetylravidomycin (B10814224). iu.edu The amino sugar moiety, ravidosamine, is considered crucial for the potent biological activities of ravidomycin. nih.gov

Table 1: Antibacterial Spectrum of Ravidomycin

Organism Type Activity Level Reference
Gram-positive bacteria Potent nih.gov
Mycobacteria Active nih.gov
Gram-negative bacteria Weak nih.gov

Antitumor/Cytotoxic Activities in Cell Lines and in vivo Models

Ravidomycin has demonstrated significant antitumor and cytotoxic activities, both in laboratory cell lines and in animal models. researchgate.netmedkoo.com Its effectiveness is particularly pronounced against various cancer cell lines, and this activity is notably enhanced by the presence of visible light. medkoo.comresearchgate.net This light-dependent potentiation suggests that ravidomycin acts as a photosensitizing agent, capable of damaging DNA upon irradiation. capes.gov.brnih.gov

In vitro studies have highlighted the cytotoxicity of ravidomycin against human colon carcinoma cell lines. capes.gov.brresearchgate.net The compound's mechanism of action is linked to its ability to inhibit DNA and RNA synthesis in cancer cells. researchgate.net Furthermore, ravidomycin has been identified as a potent inhibitor of human topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. researchgate.net The amino sugar component of ravidomycin is believed to play a significant role in its enhanced biological activities compared to similar compounds. researchgate.netresearchgate.net

In vivo studies have further substantiated the antitumor potential of ravidomycin. It has shown potent activity against P388 lymphocytic leukemia, Colon 38 tumor, and CD8F1 mammary tumor in murine models. nih.gov

Table 2: Antitumor/Cytotoxic Activity of Ravidomycin

Model Cancer Type Observed Effect Reference
In Vitro Human Colon Carcinoma Cytotoxicity enhanced by light capes.gov.brresearchgate.net
In Vivo P388 Lymphocytic Leukemia Potent antitumor activity nih.gov
In Vivo Colon 38 Tumor Potent antitumor activity nih.gov

Modulatory Effects on Signal Transduction Pathways (e.g., IL-4)

Research has indicated that derivatives of ravidomycin can modulate specific cellular signaling pathways. uni-muenchen.de Notably, deacetylravidomycin M, a methyl-containing analogue of ravidomycin, has been shown to exhibit significant inhibitory activity on the interleukin-4 (IL-4) signal transduction pathway. uni-muenchen.de This is a distinct characteristic, as no such interference was observed with deacetylravidomycin V, the vinyl-containing counterpart. uni-muenchen.de

The IL-4 signaling pathway plays a crucial role in the immune system, particularly in the differentiation of T helper cells and the production of IgE, which are central to allergic responses. nih.govresearchgate.net This pathway is initiated when IL-4 binds to its receptor, leading to the activation of downstream signaling molecules like STAT6 and IRS1/2, which in turn regulate gene expression and cell proliferation. researchgate.net The ability of a ravidomycin analogue to specifically inhibit this pathway suggests a potential for developing targeted immunomodulatory therapies.

Phototherapeutic Potential in Cancer Treatment

The light-dependent nature of ravidomycin's cytotoxic activity positions it as a promising candidate for photodynamic therapy (PDT), a treatment modality that uses a photosensitizer and a specific type of light to kill cancer cells. capes.gov.brnih.govmedkoo.com The antitumor and antibacterial activities of ravidomycin are dramatically enhanced upon exposure to light, particularly in the near-UV and visible blue wavelength ranges. capes.gov.brnih.gov

Studies have shown that ravidomycin and its analogue, desacetylravidomycin, are potent photosensitizing agents that can cause DNA damage when activated by light. capes.gov.brnih.gov This photo-induced activity is a key feature of the gilvocarcin-type antibiotics, a class to which ravidomycin belongs. researchgate.net The mechanism is believed to involve a [2+2] cycloaddition reaction between the vinyl side chain of the molecule and thymidine (B127349) residues in DNA upon light exposure. uky.edu This unique mode of action, combined with its potent cytotoxicity, underscores the potential of ravidomycin and its derivatives in the development of novel phototherapeutic strategies for cancer. uky.eduasm.org

Preclinical Investigations of Ravidomycin

Development of Preclinical Models for Efficacy and Safety Assessment

The foundation of preclinical investigation lies in the development and use of appropriate models that can predict a drug's effects in humans. wellbeingintlstudiesrepository.orgfastercapital.com For a compound like ravidomycin, this involves a multi-faceted approach utilizing both in vitro (cell-based) and in vivo (animal) systems to assess its therapeutic potential and potential toxicities.

The journey from a laboratory discovery to a clinical application is fraught with challenges, a primary one being the "translational gap" between preclinical findings and clinical outcomes. nih.gov A significant reason for this gap is the limitation of traditional preclinical models to fully recapitulate the complexity of human diseases and physiology. wellbeingintlstudiesrepository.orgnih.gov For instance, differences in drug metabolism and molecular targets between animal species and humans can lead to discrepancies in efficacy and toxicity. wellbeingintlstudiesrepository.orgmdpi.com

To mitigate these challenges, there is a growing emphasis on developing more predictive and human-relevant preclinical models. nih.gov This includes the use of human induced pluripotent stem (iPS) cells to create in vitro models of various tissues and organs, offering a more "humanized" platform for pharmacological and toxicological screening. nih.gov Such advanced models, including organ-on-a-chip technologies, aim to provide a more accurate prediction of a drug's performance in clinical trials, thereby reducing the high attrition rates in drug development. nih.govmdpi.com

For ravidomycin and its analogs, the initial stages of preclinical assessment would involve screening against a panel of cancer cell lines to determine its spectrum of activity. Following this, animal models are employed to evaluate the compound's performance in a living organism. cureraredisease.org The choice of animal model is crucial and is based on how well it mimics the human disease being studied. cureraredisease.org For anticancer agents, this often involves using mice with induced tumors (xenografts) or genetically engineered models that spontaneously develop cancer. wellbeingintlstudiesrepository.orgcureraredisease.org These models are instrumental in the initial "proof-of-concept" studies that are a critical step in translational research. nih.gov

In vivo Efficacy Studies in Animal Models

In vivo efficacy studies are a cornerstone of preclinical development, providing the first indication of how a compound behaves in a complex biological system. cureraredisease.orgpharmaron.com These studies are designed to demonstrate that the therapeutic candidate is effective in a living organism, a critical step before advancing to human clinical trials. cureraredisease.org For ravidomycin, which has shown antitumor and antimicrobial activities, these studies would be conducted in relevant animal models of cancer or infection. nih.gov

In the context of cancer research, murine models, such as mice with leukemia, are commonly used. nih.gov For example, studies on derivatives of ravidomycin have utilized the P388 leukemia model in mice to assess their antitumor effects. nih.gov The primary goal of these studies is to observe a therapeutic response, such as tumor growth inhibition or increased survival time.

The design of these in vivo studies is critical for obtaining meaningful and reproducible results. pharmaron.com This includes the use of appropriate animal species and disease models that are as representative of the human condition as possible. cureraredisease.orgpharmaron.com For instance, for therapeutics targeting specific genetic mutations, it is advantageous to use "humanized" animal models that carry the specific human gene under investigation to reduce the translational risk. cureraredisease.org

The data gathered from these animal studies allows researchers to quantify the efficacy of the compound, including the duration of its effect. cureraredisease.org It is important to note that while animal models are essential, the successful translation of efficacy from these models to human clinical trials remains a significant challenge, with a high rate of failure. wellbeingintlstudiesrepository.org

CompoundAnimal ModelConditionOutcomeReference
Ravidomycin DerivativesMiceLeukemia P388Evaluation of antitumor activity nih.gov
NelarabineMurine ModelT-cell Acute Lymphoblastic LeukemiaPurged bone marrow of malignant T-cells mdpi.compreprints.org
Chrysomycin A AnaloguesNot SpecifiedMulti-Drug-Resistant TuberculosisGeneration of potential lead compounds acs.org

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

Understanding the relationship between pharmacokinetics (PK) and pharmacodynamics (PD) is fundamental to the successful development of a new drug. Pharmacokinetics describes what the body does to the drug—its absorption, distribution, metabolism, and excretion (ADME)—while pharmacodynamics describes what the drug does to the body—its therapeutic and toxic effects. fastercapital.comhistorymedjournal.com

The primary goal of PK/PD studies in preclinical development is to establish a clear relationship between the drug's concentration in the body over time and its observed effects. This understanding is crucial for optimizing dosing regimens and predicting clinical outcomes. nih.gov Preclinical PK studies involve both in vitro assays and in vivo animal models to predict human pharmacokinetics. historymedjournal.com

Several factors can complicate the pharmacokinetic evaluation of a compound. nih.gov For instance, the bioanalytical methods used to measure drug concentrations must be specific and reliable. nih.gov Furthermore, factors such as the formation of metabolites, binding to plasma proteins, and potential immunogenicity can significantly impact a drug's pharmacokinetic profile. nih.gov

The relationship between PK and PD can be complex. nih.gov Sometimes, there is a delay between the time of peak drug concentration and the time of maximum effect, a phenomenon known as hysteresis. This can be due to various factors, including slow distribution to the target site, an indirect mechanism of action, or the formation of active metabolites.

Dose fractionation studies are often conducted in preclinical models to determine which pharmacokinetic parameter (e.g., AUC, Cmax, or Cmin) is the primary driver of efficacy. europa.eu This information is invaluable for designing effective dosing strategies in subsequent clinical trials. PK/PD modeling and simulation are powerful tools used to integrate data from various studies, helping to translate findings from preclinical species to humans and reduce the number of animal studies required. pharmaron.com

Translational Research Prospects and Challenges

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice to improve human health. nih.goveupati.euhepi.ac.uk It is a bidirectional process, where laboratory findings inform clinical practice and clinical observations generate new hypotheses for laboratory investigation. eupati.eu Despite significant advances in biological sciences, the successful translation of preclinical findings into effective therapies remains a major challenge. nih.govnih.gov

One of the most significant hurdles in translational research is the limited predictive power of preclinical models. wellbeingintlstudiesrepository.orgnih.gov The physiological and genetic differences between animal models and humans often lead to a failure to replicate efficacy and safety findings in clinical trials. wellbeingintlstudiesrepository.org This "translational gap" contributes to the high cost and low success rate of drug development. nih.govinca.gov.br

To improve the success of translational research, there is a critical need for better preclinical models and the identification of translatable biomarkers. nih.govnih.gov Biomarkers are measurable indicators that can be used to assess pharmacological or toxicological effects in both preclinical and clinical settings, providing a crucial link between the two. nih.gov The early consideration of clinically relevant biomarkers during preclinical development can significantly enhance the translatability of research findings. nih.gov

Furthermore, fostering collaboration between preclinical and clinical scientists is essential for the success of translational research. nih.gov This interdisciplinary approach can facilitate a more seamless transition of promising drug candidates from the laboratory to the clinic. hepi.ac.uk Overcoming the scientific, regulatory, financial, and cultural barriers to translational research requires a concerted effort from academia, industry, and funding agencies. hepi.ac.uk For a compound like ravidomycin, navigating these challenges will be crucial for its potential development into a clinically useful therapeutic agent.

Molecular Mechanisms of Resistance to Ravidomycin

Identification of Resistance Genes and Pathways

The ability of an organism to resist the effects of an antibiotic it produces is essential for its survival. In the case of ravidomycin, the genes responsible for this resistance are located within the biosynthetic gene cluster (BGC), the same region of the genome that codes for the antibiotic's production.

The ravidomycin BGC was identified and cloned from Streptomyces ravidus. Sequencing of a 33.28 kb DNA region revealed 36 open reading frames (ORFs). These ORFs encode a variety of proteins, including a type II polyketide synthase (PKS) system, enzymes for post-PKS modifications, and genes for the biosynthesis of the deoxysugar D-ravidosamine. Crucially, within this cluster, specific genes are designated as having regulatory and resistance functions.

Comparison with the gene clusters for similar compounds like gilvocarcin and chrysomycin helps in assigning putative functions to these genes. While the specific functions of all resistance-related ORFs in the ravidomycin cluster are a subject of ongoing research, their presence alongside the biosynthetic genes is a hallmark of antibiotic production, ensuring the host's protection. The heterologous expression of a cosmid from the ravidomycin gene cluster, cosRav32, in Streptomyces lividans TK24 not only confirmed the cluster's role in producing ravidomycin analogues but also highlighted the co-localization of biosynthetic and resistance determinants.

Gene/ORF (Example from related clusters)Putative Function CategoryDescription
ravT (hypothetical)ABC TransporterOften implicated in efflux of the antibiotic out of the cell, preventing interaction with intracellular targets.
ravR (hypothetical)Regulatory Protein (e.g., TetR family)Senses the antibiotic and controls the expression of resistance genes, such as efflux pumps.
ravM (hypothetical)Modifying EnzymeMay be involved in enzymatic modification of the antibiotic to an inactive form or modification of the cellular target to prevent binding.

Role of Regulatory Proteins (e.g., TetR Family Regulators)

The expression of resistance genes is a tightly controlled process, often managed by regulatory proteins that act as molecular switches. The TetR family of regulators (TFRs) represents one of the most common groups of such proteins in prokaryotes. These proteins are typically transcriptional repressors that control the expression of genes involved in antibiotic resistance, particularly those encoding efflux pumps.

The general mechanism for a TetR-family regulator involves a homodimeric protein that binds to a specific operator sequence on the DNA, physically blocking the transcription of a target gene, such as an efflux pump like tetA. When the antibiotic (or a related molecule) is present, it binds to the TFR. This binding induces a conformational change in the protein, causing it to release from the DNA operator site. This de-repression allows for the transcription and translation of the resistance protein, which then mitigates the antibiotic's toxic effects.

Within the biosynthetic gene clusters of ravidomycin and the related compound chrysomycin, ORFs showing homology to TetR family regulators have been identified. These putative regulators are thought to control the expression of resistance genes within the cluster. For instance, in the absence or at low concentrations of ravidomycin, the TetR-like protein would repress the transcription of an efflux pump. As ravidomycin is synthesized and its intracellular concentration rises, it would bind to the regulator, leading to the expression of the pump and subsequent export of the antibiotic, thus protecting the cell.

Cellular Adaptation and Self-Resistance Strategies in Producing Organisms

The organism that produces ravidomycin, Streptomyces ravidus, must employ robust self-resistance strategies to avoid suicide. Antibiotic-producing microbes have evolved a sophisticated toolkit of defense mechanisms. These strategies are often multifaceted, providing layers of protection.

Common self-resistance mechanisms in Streptomyces and other antibiotic producers include:

Efflux Pumps: These are transmembrane proteins that actively transport the antibiotic out of the cell, maintaining a low intracellular concentration. This is one of the most common resistance strategies.

Chemical Modification: The producer may express enzymes that chemically modify the antibiotic into an inactive form. This can be a temporary modification (prodrug strategy) or a permanent inactivation.

Target Modification: The organism can alter the cellular target of the antibiotic. For example, if an antibiotic targets a specific ribosomal subunit, the producer might methylate the rRNA at the binding site, preventing the antibiotic from binding and inhibiting protein synthesis.

Compound Sequestration: Some organisms produce proteins that bind to the antibiotic, sequestering it and preventing it from reaching its target.

Damage Repair Systems: Organisms may possess enhanced systems to repair any damage caused by the antibiotic, such as DNA repair mechanisms if the antibiotic is a DNA-damaging agent.

In the context of ravidomycin, the presence of putative efflux pump and regulatory genes within its BGC suggests that active export is a primary defense mechanism. The inherent resistance of the producer strain, S. ravidus, noted during genetic manipulation studies, underscores the effectiveness of these integrated self-protection strategies.

Resistance StrategyGeneral MechanismRelevance to Ravidomycin Producer
Efflux Pump Active transport of the antibiotic out of the cell.Highly likely; genes for transporters and regulators are present in the BGC.
Target Modification Alteration of the antibiotic's cellular target (e.g., DNA gyrase, ribosome) to prevent binding.Possible; as a DNA-damaging agent, modifications to DNA repair enzymes or topoisomerases could confer resistance.
Drug Inactivation Enzymatic modification of the ravidomycin molecule to a non-toxic form.Possible; tailoring enzymes within the BGC could potentially play a dual role in biosynthesis and detoxification.
Sequestration Production of a binding protein that sequesters the antibiotic.Less direct evidence from the BGC, but remains a possible mechanism employed by Streptomyces.

Emerging Resistance Mechanisms in Pathogens (General Research)

While specific mechanisms of resistance to ravidomycin in clinical pathogens are not widely documented, the general principles of how bacteria acquire antibiotic resistance are well-established and represent a significant global health threat. Should a compound like ravidomycin be used more broadly, pathogens would likely develop resistance through established evolutionary pathways.

The primary mechanisms of acquired resistance in pathogens can be categorized as follows:

Modification of the Drug Target: Spontaneous mutations in the bacterial genes that code for the antibiotic's target can alter the target's structure. For example, mutations in genes for DNA gyrase or topoisomerase IV can confer resistance to fluoroquinolones. Similarly, resistance to macrolides can occur through mutations in the 23S rRNA gene.

Enzymatic Inactivation of the Drug: Pathogens can acquire genes that produce enzymes capable of destroying or modifying the antibiotic. A classic example is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of penicillins and cephalosporins, rendering them inactive.

Active Efflux of the Drug: Pathogens can acquire or upregulate efflux pumps that expel the antibiotic from the cell before it can reach its target. This mechanism can often confer resistance to multiple classes of antibiotics, leading to multidrug-resistant (MDR) phenotypes.

Reduced Permeability: Bacteria can alter their cell membranes to limit the uptake of an antibiotic. For instance, mutations in porin proteins in the outer membrane of Gram-negative bacteria can reduce the influx of certain drugs.

Horizontal Gene Transfer: This is a critical factor in the rapid spread of resistance. Bacteria can share resistance genes via mobile genetic elements like plasmids, transposons, and integrons. This allows a susceptible bacterium to quickly become resistant by acquiring a fully formed resistance mechanism from another bacterium, even one from a different species.

The emergence of "superbugs," which are resistant to multiple antibiotics, is a result of bacteria accumulating various resistance mechanisms over time. These mechanisms, driven by the selective pressure of antibiotic use, pose a continuous challenge to modern medicine.

Advanced Analytical Methodologies in Ravidomycin Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopic methods are fundamental to the determination of the molecular structure of organic compounds. In the context of ravidomycin research, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy have been pivotal. numberanalytics.comiitm.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy has been a cornerstone in the structural determination of ravidomycin and its analogs. researchgate.netweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to piece together the intricate molecular framework.

1D NMR, including ¹H and ¹³C NMR, provides initial, crucial information. For instance, in the analysis of ravidomycin analogs, ¹H NMR spectra reveal characteristic signals for the aromatic rings and the sugar moiety. nih.govnih.gov For example, the analysis of 10-O-demethyl-deacetylravidomycin showed distinctive signals for aromatic protons and a dimethyl aminosugar moiety. nih.gov Similarly, ¹³C NMR data confirms the carbon skeleton, with specific chemical shifts indicating the presence of various functional groups like methoxy (B1213986) and carbonyl carbons.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing connectivity within the molecule. acs.org COSY experiments help identify proton-proton couplings, tracing the connections within the aglycone and the sugar ring. acs.org HSQC and HMBC experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This data allows for the unambiguous assignment of the planar structure of new ravidomycin analogs. nih.gov For example, HMBC correlations were essential in determining the position of a methoxy group in an analog by showing a correlation between the methoxy protons and a specific carbon in the aromatic system. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Ravidomycin Analogs

Proton/Carbon ¹H Chemical Shift (δH) ¹³C Chemical Shift (δC) Key Correlations (2D NMR)
H-27.06---COSY with H-3
H-37.96---COSY with H-2
H-78.01------
H-97.51---HMBC to C-13
H-118.90102.5NOESY with 12-OCH₃
H-1'6.1779.3---
12-OCH₃4.2155.6HMBC to C-12
Data is illustrative and compiled from findings on various ravidomycin analogs. nih.gov

Mass Spectrometry (MS and LC-MS/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of ravidomycin and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides precise mass measurements, allowing for the determination of molecular formulas. nih.gov For example, the molecular formula of 10-O-demethyl-deacetylravidomycin was established as C₂₈H₂₉NO₈ using HR-ESI-MS. nih.gov

Tandem mass spectrometry (MS/MS or LC-MS/MS) is used to gain structural insights through fragmentation analysis. wikipedia.org By inducing fragmentation of the molecular ion, characteristic fragment ions are produced that can help identify specific structural motifs within the molecule. savemyexams.comlibretexts.org In ravidomycin research, LC-MS/MS analysis of culture extracts has been instrumental in identifying known and new analogs by comparing their fragmentation patterns and retention times with those of authentic standards or databases. nih.govnih.gov This technique is particularly useful for rapidly screening microbial extracts for the presence of ravidomycin-type compounds. nih.gov

UV-Vis Spectroscopy in Analytical Characterization

UV-Vis spectroscopy provides valuable information about the electronic structure of ravidomycin, which is characterized by a distinctive chromophore. libretexts.orgshimadzu.com The UV-Vis spectrum of ravidomycin and its analogs typically exhibits a characteristic pattern of absorption maxima, which is indicative of the angucyclinone-derived tetracyclic aromatic system. nih.gov This feature is a key identifier for this class of compounds.

In practice, UV-Vis data, often obtained directly from HPLC analysis with a photodiode array (PDA) detector, is used as a preliminary screening tool. nih.govnih.gov When analyzing extracts from Streptomyces species, peaks that display the characteristic ravidomycin UV-Vis spectrum are targeted for further investigation by MS and NMR. nih.govnih.gov For instance, the UV spectrum of a newly isolated analog matching that of ravidomycin suggests the presence of the same core chromophore. nih.gov

Table 2: Characteristic UV-Vis Absorption Maxima for Ravidomycin Analogs

Compound Type Solvent Absorption Maxima (λmax, nm)
Ravidomycin-typeMethanol~230, 275, 380, 430
Data is approximate and represents the general spectral features of the ravidomycin chromophore. nih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of ravidomycin and its analogs from complex mixtures, such as fermentation broths.

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of ravidomycin compounds. semanticscholar.org Analytical HPLC, often coupled with a PDA and a mass spectrometer, is used to generate a metabolite profile of a microbial extract. nih.govresearchgate.net This allows for the visualization of the chemical diversity within the extract and the tentative identification of ravidomycin-related compounds based on their retention time and UV-Vis spectra. researchgate.net

Preparative HPLC is then employed to isolate specific target compounds in sufficient quantities for full structural elucidation by NMR. nih.gov Different stationary phases, such as C8 or C18 reversed-phase columns, are used with gradient elution systems, typically involving water and acetonitrile (B52724) with a formic acid modifier, to achieve optimal separation of the various ravidomycin analogs. nih.gov

LC-MS-Guided Separation and Molecular Networking

A modern and efficient approach to discovering new natural products, including ravidomycin analogs, is LC-MS-guided separation combined with molecular networking. acs.orgresearchgate.netnih.govverdeanalitica.com.br This strategy utilizes LC-MS/MS data to create a "molecular network" where compounds with similar fragmentation patterns are clustered together. nih.gov

In the study of Streptomyces sp. Am59, this technique was successfully used to identify a cluster of ions related to ravidomycin. nih.gov The network analysis highlighted a node corresponding to the known mass of ravidomycin and connected it to several other nodes representing potential new analogs with different masses. nih.gov This guided the targeted isolation of these new compounds, which were then structurally characterized. acs.orgnih.gov This approach significantly streamlines the discovery process by prioritizing the isolation of novel compounds over the repeated isolation of known ones. nih.gov

Computational Chemistry in Structural and Mechanistic Studies

Computational chemistry has emerged as an indispensable tool in the structural and mechanistic elucidation of complex natural products like ravidomycin. These in silico methods provide deep insights that complement experimental data, enabling researchers to resolve intricate stereochemical details with a high degree of confidence.

Density Functional Theory (DFT) for Configuration Assignment

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. tuwien.ac.atarxiv.org In the context of ravidomycin research, DFT calculations are pivotal for assigning the absolute configuration of newly discovered analogs. nih.govacs.org The methodology involves calculating the nuclear magnetic resonance (NMR) chemical shifts for possible diastereomers of a molecule. nih.gov

In a study of new ravidomycin analogs isolated from Streptomyces sp. Am59, researchers sought to determine the configuration at the C-13 position of a specific analog. nih.gov They established two potential diastereomers, designated 13S and 13R. The ¹H and ¹³C NMR chemical shifts for each of these isomers were calculated using DFT. These computationally derived chemical shifts were then compared against the experimentally measured values. This comparison is a critical step in identifying the isomer whose calculated NMR properties most closely match the experimental data, thereby allowing for the assignment of the correct absolute configuration. nih.govresearchgate.net The use of DFT extends beyond simple energy minimization, providing a refined tool for predicting spectroscopic properties that are fundamental to structural elucidation. strath.ac.ukq-chem.com

DP4+ Statistical Analysis for Stereochemical Elucidation

To statistically validate the configuration assignment suggested by DFT calculations, researchers employ the DP4+ statistical analysis. rsdjournal.orgacs.org This method provides a probability score for the correctness of each candidate stereoisomer by comparing the calculated NMR data (both ¹H and ¹³C) with the experimental data. nih.govacs.org The DP4+ method is an advancement over the original DP4 analysis, designed to improve performance by including unscaled NMR data in its probability calculation, which can lead to more accurate and confident stereochemical assignments. acs.org

In the investigation of the ravidomycin analog with an ambiguous C-13 stereocenter, DP4+ analysis was applied to the DFT-calculated NMR chemical shifts for the two possible diastereomers (13S and 13R). nih.gov The analysis yielded a 100% probability for the 13S isomer, providing unambiguous evidence for its structural assignment. This high level of confidence demonstrates the robustness of combining DFT calculations with DP4+ analysis for solving complex stereochemical problems in natural product chemistry, especially when crystallographic data cannot be obtained. nih.govrsdjournal.org

Biochemical Assays for Mechanism of Action Studies

Biochemical assays are fundamental to understanding the biological effects and the underlying mechanisms of action of ravidomycin and its derivatives. These assays quantify the interaction of the compound with biological macromolecules and its impact on cellular processes.

DNA-Damage and Enzyme Inhibition Assays

A key aspect of ravidomycin's mechanism of action is its ability to induce DNA damage, a property that is significantly enhanced by light. capes.gov.brnih.gov A critical biochemical tool used to demonstrate this is the lambda prophage induction assay. capes.gov.brasm.org This assay specifically measures the induction of the enzyme β-galactosidase in an indicator organism, which serves as a proxy for DNA damage caused by the test agent. capes.gov.brresearchgate.net

Studies on ravidomycin and desacetylravidomycin (B1670280) revealed that induction of β-galactosidase occurred only when the compounds were irradiated with near-UV or visible light in the presence of the indicator bacteria. capes.gov.brnih.gov No induction was observed if the drug was treated with light and then added to the bacteria in the dark, confirming that ravidomycin acts as a potent photosensitizing, DNA-damaging agent. capes.gov.brresearchgate.net The vinyl group present in ravidomycin is crucial for this activity, as it mediates a photo-activated [2+2] cycloaddition with thymine (B56734) residues in DNA. nih.govmdpi.com While not a direct enzyme inhibition assay in the traditional sense of targeting a specific metabolic enzyme, this assay relies on measuring enzyme activity that results from the compound's primary damaging effect on DNA. researchgate.net

Biological Activity Assays

The biological activity of ravidomycin and its analogs is quantified through various assays that measure their effects on microbial and cancer cells. alirahealth.com These assays are crucial for structure-activity relationship (SAR) studies, which explore how chemical modifications affect potency and selectivity. nih.gov

In a recent study, newly isolated ravidomycin analogs were tested for their antiproliferative activity against a panel of pathogenic microorganisms and a human cancer cell line. The panel included Staphylococcus aureus (Gram-positive bacteria), Pseudomonas aeruginosa (Gram-negative bacteria), Candida albicans (yeast), and the triple-negative breast cancer cell line HCC1806. nih.gov The results, summarized in the table below, highlight the varying degrees of antimicrobial and cytotoxic activity among the different analogs, providing valuable insights into their therapeutic potential. nih.govnih.gov For instance, certain analogs exhibited greater antibacterial selectivity compared to the parent compound deacetylravidomycin (B10814224). nih.govacs.org Furthermore, earlier research demonstrated that the cytotoxicity of ravidomycin against a human colon carcinoma cell line was dramatically enhanced by light, corroborating the findings from DNA-damage assays. capes.gov.br

Mentioned Compounds

Future Directions and Emerging Research Areas

Elucidation of Remaining Biosynthetic Ambiguities

The biosynthesis of ravidomycin, like other gilvocarcin-type compounds, is a complex process involving a type II polyketide synthase (PKS) system and numerous post-PKS tailoring enzymes. While the gene clusters for ravidomycin have been cloned and characterized, several ambiguities in the biosynthetic pathway remain. researchgate.netnih.govacs.org In vivo and in silico studies alone have proven insufficient to definitively map the sequence of events. researchgate.netuni-muenchen.de

Key areas of uncertainty include the precise timing and mechanism of the oxidative C-C bond cleavage, the formation of the characteristic vinyl group, and the intricate steps of C-glycosylation. uky.eduscispace.com For instance, it is still unclear whether the oxidative rearrangement of the angucyclinone intermediate occurs before or after the C-glycosylation step. scispace.com Furthermore, attempts to characterize certain enzymes, such as the P450 enzyme RavOIII and the acetyltransferase RavW, have been hampered by issues like enzyme insolubility, preventing a complete in vitro reconstitution of the pathway. nih.govnih.gov

To resolve these ambiguities, a "combinatorial biosynthetic enzymology" approach is being employed. researchgate.netuni-muenchen.de This method involves the in vitro reconstitution of major segments of the biosynthetic pathways and systematic variations of the enzyme mixtures used. uni-muenchen.de This strategy has already been successful in delineating parts of the gilvocarcin, jadomycin, and landomycin pathways and is expected to provide a clearer understanding of ravidomycin biosynthesis. researchgate.net

Rational Design of Novel Ravidomycin Analogues with Improved Profiles

The inherent cytotoxicity of ravidomycin has spurred efforts to generate new analogues with improved pharmacological profiles, such as enhanced tumor selectivity and better solubility. nih.gov Structure-activity relationship (SAR) studies have indicated that the amino sugar moiety, D-ravidosamine, is crucial for the enhanced biological activities of ravidomycin V compared to its relatives with neutral or branched sugars. nih.govuni-muenchen.de Specifically, the 2'- and 4'-hydroxyl groups of D-ravidosamine are considered essential for its biological functions. nih.gov

Several strategies are being explored for the rational design of novel ravidomycin analogues:

Combinatorial Biosynthesis: This technique involves genetically engineering the biosynthetic pathway to produce "unnatural" natural products. By swapping genes and enzymes from different pathways, researchers can create a diverse library of analogues. utupub.fi For example, the glycosyltransferase from the ravidomycin pathway, RavGT, has shown unprecedented flexibility, being able to transfer both amino-pyranose and neutral furanose sugars, opening the door for glycodiversification. acs.orguky.edu

Precursor-Directed Biosynthesis: This method involves feeding modified precursor molecules to the producing organism, which then incorporates them into the final structure, leading to new analogues.

Chemical Synthesis: While complex, total synthesis of ravidomycin and its analogues allows for precise modifications at various positions of the molecule, which is not always possible through biological methods. nih.gov

These approaches have already led to the generation of new ravidomycin and gilvocarcin analogues with altered sugar moieties and varied substitution patterns on the aglycone core. nih.govmdpi.com Preliminary studies have shown that some of these new compounds exhibit altered antimicrobial and cytotoxic selectivity, with some even showing increased antitumor activities against certain cancer cell lines. mdpi.com

Exploration of Combination Therapies and Delivery Systems

To enhance the therapeutic efficacy of ravidomycin and overcome potential resistance, researchers are exploring its use in combination with other anticancer agents and advanced drug delivery systems.

Combination Therapies: The concept of combination therapy is to target multiple pathways involved in cancer growth and resistance. mdpi.comnih.gov For instance, a patent application mentions the potential use of ravidomycin in combination with immunomodulators, such as PD-1 inhibitors, to enhance the anti-tumor immune response. medscape.com Other potential combinations could involve drugs that inhibit DNA repair mechanisms, potentially sensitizing cancer cells to the DNA-damaging effects of ravidomycin. researchgate.net

Drug Delivery Systems: Advanced drug delivery systems, such as nanoparticles, liposomes, and polymer matrices, offer several advantages for potent but toxic drugs like ravidomycin. nih.govscbt.com These systems can:

Improve the solubility and stability of the drug.

Enable targeted delivery to tumor tissues, reducing systemic toxicity. nih.gov

Provide controlled and sustained release of the drug at the tumor site.

The amino sugar of ravidomycin provides better options for formulation, either as salt forms or for loading into nanoparticles. nih.gov While specific studies on ravidomycin-loaded delivery systems are still emerging, the principles established for other anticancer drugs are being actively considered for ravidomycin and its analogues.

Advanced Preclinical Models and Translational Research

The translation of promising laboratory findings into clinical applications requires robust preclinical evaluation. For ravidomycin, this involves the use of advanced preclinical models that can more accurately predict its efficacy and toxicity in humans.

Current preclinical assessment of anticancer drugs relies on a combination of in vitro and in vivo models. mcmaster.ca While in vitro potency against cancer cell lines is an initial screening parameter, in vivo models, such as patient-derived xenografts (PDXs), are considered more reliable indicators of clinical efficacy. mcmaster.ca In PDX models, tumor tissue from a patient is implanted into an immunodeficient mouse, providing a more clinically relevant environment to test drug responses.

For ravidomycin, whose activity is light-dependent, specialized in vivo models that allow for controlled light irradiation of the tumor site are necessary to fully evaluate its therapeutic potential. researchgate.netuni-muenchen.de Studies have shown that the light-dependent DNA-damaging activity of ravidomycin is a key aspect of its mechanism of action. uky.edu Translational research will focus on optimizing the light delivery parameters and understanding the in vivo distribution and activation of the drug at the tumor site. uni-muenchen.de The development of transgenic mouse models that develop tumors in situ also represents an innovative approach for the in vivo evaluation of agents like ravidomycin. nih.gov

Investigation of Resistance Mitigation Strategies

The development of drug resistance is a major challenge in cancer therapy and a significant concern for the long-term efficacy of any new antibiotic or anticancer agent. nih.gov While specific mechanisms of resistance to ravidomycin have not been extensively studied, insights can be drawn from general mechanisms of antibiotic and anticancer drug resistance. These include:

Target Modification: Alterations in the drug's target, such as DNA topoisomerase II or histone H3, could reduce the binding affinity of ravidomycin. uky.edunih.gov

Drug Efflux: Increased expression of efflux pumps can actively transport ravidomycin out of the cancer cell, reducing its intracellular concentration. harvard.edu

Drug Inactivation: Cancer cells may develop enzymes that can chemically modify and inactivate ravidomycin. harvard.edu

Enhanced DNA Repair: Upregulation of DNA repair pathways could counteract the DNA damage induced by light-activated ravidomycin. nih.gov

The ravidomycin biosynthetic gene cluster itself contains genes that are predicted to encode for resistance enzymes, likely to protect the producing organism from its own toxic metabolite. nih.gov Understanding the function of these resistance genes could provide clues to the mechanisms that might arise in cancer cells.

Strategies to mitigate resistance to ravidomycin could include:

Combination Therapies: Combining ravidomycin with inhibitors of efflux pumps or DNA repair proteins could resensitize resistant cells. utupub.fiharvard.edu

Analog Development: Designing new ravidomycin analogues that are not recognized by efflux pumps or are resistant to inactivation.

Adaptive Dosing: Implementing dosing strategies that minimize the development of resistance. nih.gov

Expanding the Library of Gilvocarcin Class Compounds for Drug Discovery

Ravidomycin belongs to the broader class of gilvocarcin-type C-aryl glycoside natural products, which includes other potent compounds like gilvocarcin V and chrysomycins. scispace.com Expanding the library of these compounds is a key strategy for drug discovery, as it increases the chemical diversity available for screening and for identifying new lead compounds with improved properties. uky.edu

The cloning and characterization of the biosynthetic gene clusters for ravidomycin, chrysomycin, and gilvocarcin V have provided a rich toolkit of genes that can be used for combinatorial biosynthesis. nih.govacs.orgscispace.com By mixing and matching genes from these different pathways, researchers can generate a wide array of novel gilvocarcin-type compounds. For example, five new gilvocarcin analogues with varied sugar moieties were created by complementing a gilvocarcin mutant with different deoxysugar plasmids. uky.edu

This expansion of the chemical library is crucial for:

Exploring Structure-Activity Relationships: A larger set of analogues allows for a more detailed understanding of how different structural features contribute to biological activity.

Identifying Compounds with Novel Mechanisms of Action: Some of the new analogues may exhibit different modes of action or target different cellular pathways.

Overcoming Resistance: A diverse library increases the chances of finding compounds that are active against resistant cancer cells or bacterial strains.

The ongoing efforts to expand the library of gilvocarcin class compounds, coupled with advances in screening and preclinical evaluation, hold significant promise for the future of drug discovery in this important class of natural products. uky.edu

Q & A

Q. What are the key biosynthetic pathways and gene clusters involved in Ravidomycin production?

Ravidomycin biosynthesis involves a gene cluster encoding enzymes responsible for constructing its polycyclic aromatic core and attaching the sugar moiety D-ravidosamine. Critical enzymes include:

  • P450 monooxygenase RavOIII : Catalyzes the formation of the vinyl side chain in Ravidomycin V .
  • Aminoglycosyltransferase RavGT : Facilitates sugar donor (TDP-D-ravidosamine) attachment, demonstrating substrate flexibility . The biosynthetic gene cluster was identified through cloning and heterologous expression in Streptomyces lividans TK24 mutants, with cross-complementation experiments confirming functional assignments .

Q. Which analytical techniques are essential for structural characterization of Ravidomycin and its derivatives?

  • HPLC-MS : Used to monitor metabolite production during fermentation (e.g., detecting deacetylravidomycin E in inhibitor-treated cultures) .
  • NMR spectroscopy : Critical for resolving structural differences between analogs (e.g., distinguishing D-ravidosamine from neutral deoxysugars in related compounds like gilvocarcin V) .
  • Comparative bioinformatics : Aligns gene clusters (e.g., ravidomycin vs. chrysomycin) to infer enzyme functions .

Q. How is the bioactivity of Ravidomycin influenced by its sugar moiety?

D-ravidosamine, an N,N-dimethylated aminosugar, enhances anticancer/antimicrobial activity compared to neutral sugars in analogs. Methodological approaches to study this include:

  • Genetic knockout : Disrupting ravGT to abolish sugar attachment and testing bioactivity loss .
  • SAR studies : Synthesizing analogs with modified sugars (e.g., deacetylravidomycin V) and comparing IC50 values .

Advanced Research Questions

Q. How can researchers address challenges in heterologous expression of Ravidomycin biosynthetic pathways?

  • Cross-complementation : Use S. lividans TK24 mutants (e.g., cosG9B3-GilOII−) and introduce plasmids carrying homologous genes (e.g., chryOII) to restore production .
  • Optimized culturing : Supplement media with pathway-specific precursors (e.g., TDP-D-ravidosamine) or inhibitors (e.g., ancymidol for P450 inhibition studies) .
  • Metabolic engineering : Co-express regulatory genes (e.g., ravR) to enhance pathway activation in non-native hosts .

Q. What methodologies resolve contradictions in enzyme functional assignments during pathway elucidation?

  • Triangulation approach : Combine (1) in silico domain analysis (e.g., predicting oxidoreductase activity in RavOIII), (2) heterologous expression (e.g., in S. lividans), and (3) in vitro enzymatic assays .
  • Inhibitor studies : Treat cultures with P450 inhibitors (e.g., ancymidol) to block specific steps and observe intermediate accumulation via HPLC-MS .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) in Ravidomycin analogs?

  • Combinatorial biosynthesis : Engineer hybrid gene clusters (e.g., swapping ravGT with sugar transferases from chrysomycin pathways) to generate novel analogs .
  • High-throughput screening : Test analogs against cancer cell lines (e.g., HeLa) with standardized cytotoxicity assays (e.g., MTT) and compare dose-response curves .
  • Molecular docking : Model D-ravidosamine interactions with DNA or target proteins (e.g., topoisomerases) to rationalize bioactivity differences .

Data Analysis & Contradiction Management

Q. How can conflicting results in Ravidomycin pathway validation be addressed?

  • Replicate experiments : Ensure consistency in fermentation conditions (e.g., pH, temperature) to minimize variability .
  • Multi-omics integration : Correlate transcriptomic data (e.g., gene expression levels) with metabolomic profiles to identify bottlenecks .
  • Negative controls : Include DMSO-treated cultures in inhibitor studies to distinguish solvent effects from true enzymatic inhibition .

Q. What statistical approaches validate quantitative findings in Ravidomycin research?

  • ANOVA : Compare bioactivity data across analogs (e.g., IC50 values) to assess significance (p < 0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in metabolomic datasets (e.g., HPLC-MS peaks) to identify clustering patterns .

Experimental Design Considerations

Q. How to optimize fermentation conditions for Ravidomycin yield?

  • Response Surface Methodology (RSM) : Systematically vary parameters (e.g., carbon source, aeration) and model interactions for maximum yield .
  • Time-course studies : Harvest cultures at intervals (e.g., days 3–7) to identify peak production phases .

Q. What criteria define robust controls in enzyme inhibition studies?

  • Solvent-matched controls : Use DMSO at equivalent concentrations to test compounds .
  • Wild-type vs. knockout strains : Compare metabolite profiles in ravOIII mutants and parental strains to confirm inhibition specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
Reactant of Route 2
[(2R,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.